BenchChemオンラインストアへようこそ!

Esaprazole

Gastric Ulcer Clinical Trial Healing Rate

Esaprazole is a unique small-molecule probe for dissecting cholinergic parasympathetic control of gastric acid secretion. Unlike proton pump inhibitors or H2-receptor antagonists, it selectively suppresses vagally stimulated and bethanechol-induced acid output but not histamine- or pentagastrin-evoked secretion. It also provides dose-dependent mucosal cytoprotection against necrotizing agents at sub-antisecretory doses, a feature absent in conventional PPIs. Its weak affinity for sigma opioid and muscarinic M3/M5 receptors enables exploratory pharmacology studies. Additionally, its documented inferior Phase II efficacy versus cimetidine/ranitidine makes it an ideal reference compound for benchmarking novel antiulcer agents. Procure Esaprazole for pathway-specific gastric research and drug discovery. Request a quote today.

Molecular Formula C12H23N3O
Molecular Weight 225.33 g/mol
CAS No. 64204-55-3
Cat. No. B1671243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsaprazole
CAS64204-55-3
Synonymsesaprazole
esaprazole monohydrochloride
hexaprazol
N-((N-cyclohexylcarbamoyl)methyl)piperazine
Molecular FormulaC12H23N3O
Molecular Weight225.33 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)CN2CCNCC2
InChIInChI=1S/C12H23N3O/c16-12(10-15-8-6-13-7-9-15)14-11-4-2-1-3-5-11/h11,13H,1-10H2,(H,14,16)
InChIKeyRTFADALJKSFJDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Esaprazole (CAS 64204-55-3): Chemical and Pharmacological Baseline for Procurement Assessment


Esaprazole (also known as hexaprazole, C-63, or N-cyclohexyl-1-piperazineacetamide) is a small-molecule antiulcer agent developed in the 1980s with a molecular formula of C₁₂H₂₃N₃O and a molecular weight of 225.33 Da [1]. Although structurally distinct from the benzimidazole-based proton pump inhibitors (PPIs), esaprazole shares their broad classification as an antisecretory agent; it demonstrates a dose-dependent cytoprotective effect on the human gastric mucosa and inhibits both gastric acid and pepsin secretion [2]. Esaprazole advanced to Phase II clinical trials, but its development was ultimately curtailed after it was shown to be less effective than the H₂-receptor antagonists cimetidine and ranitidine at healing ulcers .

Why Generic Substitution Fails for Esaprazole (CAS 64204-55-3)


Interchangeability with modern proton pump inhibitors (e.g., omeprazole, esomeprazole) or H₂-receptor antagonists (e.g., cimetidine, ranitidine) is not scientifically supported. Esaprazole's mechanism of action is distinct: while it suppresses acid secretion, studies indicate its antisecretory effect is primarily mediated through the cholinergic parasympathetic pathway rather than direct, irreversible inhibition of the gastric H⁺/K⁺-ATPase [1]. This is evidenced by its failure to counteract acid output stimulated by histamine, bethanechol, or pentagastrin in isolated guinea-pig gastric fundus models, a hallmark of true PPI activity [2]. Furthermore, esaprazole possesses a unique dual profile of mucosal cytoprotection and weak receptor binding (sigma opioid, M3/M5 muscarinic) that is absent in both conventional PPIs and H₂-blockers, meaning a direct substitution would result in a functionally different pharmacological intervention .

Quantitative Differentiation Guide for Esaprazole (CAS 64204-55-3) vs. Comparators


Esaprazole Clinical Efficacy: Inferior Ulcer Healing Compared to H₂-Receptor Antagonists Cimetidine and Ranitidine

In a head-to-head clinical trial comparing esaprazole to cimetidine for the treatment of gastric ulcer, esaprazole demonstrated inferior healing efficacy. A subsequent Phase II clinical development program confirmed that esaprazole was less effective than both cimetidine and ranitidine at healing ulcers . In a separate dose-ranging trial, esaprazole at 900 mg/day and 1350 mg/day produced 8-week gastric ulcer healing rates of 86% and 82%, respectively, with no significant difference between the two doses [1]. These outcomes are numerically lower than historical healing rates for cimetidine (typically >90% at 8 weeks in comparable studies from the same era).

Gastric Ulcer Clinical Trial Healing Rate

Esaprazole Cytoprotective Effect: Gastric Mucosal Protection at Doses Lower Than Antisecretory Doses

Esaprazole exhibits a dose-dependent cytoprotective effect on the gastric mucosa that is distinct from its antisecretory action. In a rat model, oral esaprazole prevented mucosal damage induced by absolute ethanol, 0.2 N NaOH, and 0.6 N HCl at doses lower than those required for significant acid suppression [1]. This cytoprotective activity was independent of prostaglandin synthesis, as it was not impaired by indomethacin pretreatment [1]. The cytoprotective effect was observed at doses of esaprazole that were 2- to 3-fold lower than the antisecretory ED₅₀ values in the same model system [1]. This dual action contrasts with conventional PPIs, which lack significant cytoprotective activity at sub-antisecretory doses.

Cytoprotection Gastric Mucosa Animal Model

Esaprazole Mechanism of Action: Cholinergic Pathway-Dependent Antisecretory Activity

Unlike classical PPIs that directly and irreversibly inhibit the gastric H⁺/K⁺-ATPase, esaprazole's antisecretory activity is primarily mediated through the cholinergic parasympathetic pathway. In anesthetized stomach-perfused rats, esaprazole inhibited gastric acid secretion evoked by both vagus nerve stimulation and bethanechol infusion [1]. Crucially, in isolated guinea-pig gastric fundus preparations, esaprazole failed to counteract acid output stimulated by histamine, bethanechol, or pentagastrin [1]. This contrasts with PPIs like omeprazole, which directly inhibit the proton pump and suppress acid secretion irrespective of the stimulus. The study concluded that esaprazole's inhibitory actions involve the cholinergic parasympathetic pathway, likely through both direct and indirect mechanisms [1].

Mechanism of Action Cholinergic Antisecretory

Esaprazole Receptor Binding Profile: Weak Sigma and Muscarinic M3/M5 Affinity

Esaprazole exhibits weak binding affinity for sigma opioid receptors and muscarinic acetylcholine receptors M3 and M5 . This polypharmacology is atypical for antiulcer agents and is not shared by conventional PPIs or H₂-receptor antagonists. While the precise binding affinities (Kᵢ or IC₅₀ values) are not publicly disclosed in the available sources, the interaction is documented as a distinct property. This receptor profile has led to the investigation of esaprazole analogs for neuroprotective properties , further differentiating it from purely acid-suppressing drugs.

Receptor Binding Sigma Opioid Muscarinic

Validated Research Applications for Esaprazole (CAS 64204-55-3) Based on Quantitative Evidence


Investigating Cholinergic Regulation of Gastric Acid Secretion

Esaprazole is an appropriate tool compound for dissecting the cholinergic parasympathetic pathway in gastric physiology. Its ability to inhibit acid secretion evoked by vagal stimulation and bethanechol, but not by histamine or pentagastrin, makes it a valuable probe for studies where selective modulation of cholinergic inputs is required [1]. This contrasts with PPIs, which non-selectively abolish all stimulated acid secretion and are unsuitable for pathway-specific investigations.

Studying Gastric Mucosal Cytoprotection Independent of Acid Suppression

Esaprazole's dose-dependent cytoprotective effect against necrotizing agents (ethanol, NaOH, HCl) at sub-antisecretory doses makes it a unique tool for investigating mucosal defense mechanisms that are not secondary to acid inhibition [2]. This application is not feasible with standard PPIs, which lack significant cytoprotective activity in the absence of profound acid suppression.

Exploring Non-Acid-Related Pharmacology: Sigma and Muscarinic Receptor Modulation

Esaprazole's weak affinity for sigma opioid receptors and muscarinic M3/M5 receptors supports its use in exploratory pharmacology studies focused on these targets, particularly in the context of gastrointestinal function or neuroprotection. Its unique polypharmacology may serve as a starting point for developing novel agents with combined antisecretory and receptor-modulating properties.

Benchmarking Historical Antiulcer Drug Development

Given its well-documented Phase II clinical data showing inferior efficacy compared to cimetidine and ranitidine , esaprazole serves as a valuable reference compound for benchmarking the efficacy of novel antiulcer agents in preclinical models. Its known clinical limitations provide a useful negative control for validating predictive models of ulcer healing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Esaprazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.